BenchChemオンラインストアへようこそ!

3-{[(1-Cyclopropylethyl)amino]methyl}phenol

Medicinal chemistry Structure-Activity Relationship (SAR) Isomer comparison

3-{[(1-Cyclopropylethyl)amino]methyl}phenol (CAS 1154734-06-1) is a synthetic meta-substituted aminomethylphenol derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. The compound features a phenolic hydroxyl group, a tertiary amine bearing a chiral 1-cyclopropylethyl moiety, and a benzylic methylene linker.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 1154734-06-1
Cat. No. B2384970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(1-Cyclopropylethyl)amino]methyl}phenol
CAS1154734-06-1
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESCC(C1CC1)NCC2=CC(=CC=C2)O
InChIInChI=1S/C12H17NO/c1-9(11-5-6-11)13-8-10-3-2-4-12(14)7-10/h2-4,7,9,11,13-14H,5-6,8H2,1H3
InChIKeyBCRVUHIMXVHONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(1-Cyclopropylethyl)amino]methyl}phenol CAS 1154734-06-1: Key Physicochemical & Availability Profile for Procurement


3-{[(1-Cyclopropylethyl)amino]methyl}phenol (CAS 1154734-06-1) is a synthetic meta-substituted aminomethylphenol derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . The compound features a phenolic hydroxyl group, a tertiary amine bearing a chiral 1-cyclopropylethyl moiety, and a benzylic methylene linker. It is catalogued as a research-grade building block by Enamine LLC (product code EN300-64045) and other reputable suppliers, typically at 95% purity . The compound has been identified as a mass-spectral artifact related to the H2-antagonist roxatidine, confirming its presence in pharmaceutical impurity profiling contexts [1].

Why 3-{[(1-Cyclopropylethyl)amino]methyl}phenol Cannot Be Simply Replaced by Its Ortho/Para Isomers or N-Desmethyl Analogs


Positional isomerism on the phenolic ring and the nature of the N-alkyl substituent profoundly influence hydrogen-bonding topology, molecular conformation, and biological target engagement in this chemotype. Patent literature on 2- or 3-[(cyclopropylated alkyl)amino]phenyl compounds demonstrates that the position of the aminoalkyl group relative to the phenolic hydroxyl dictates anti-atherosclerotic potency, with the meta orientation exhibiting a distinct structure-activity profile [1]. Furthermore, aminoalkylcyclopropane derivatives with a chiral 1-cyclopropylethyl substituent have been shown to exhibit significantly higher NMDA receptor antagonistic activity than known aminomethylcyclopropane derivatives lacking this stereochemical feature [2]. Simple replacement with the ortho isomer (CAS 1153130-97-2), para isomer (CAS 1155988-12-7), or the achiral N-cyclopropylmethyl analog (CAS 1019553-83-3) may therefore compromise target affinity, selectivity, or pharmacokinetic properties in structure-activity relationship (SAR) campaigns. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 3-{[(1-Cyclopropylethyl)amino]methyl}phenol vs. Closest Structural Analogs


Meta vs. Para Positional Isomerism: Divergent Hydrogen-Bond Topology Driven by Phenol Substitution Pattern

The meta-substitution pattern of 3-{[(1-cyclopropylethyl)amino]methyl}phenol positions the aminomethyl group at the 3-position of the phenol ring, creating an asymmetric hydrogen-bond donor/acceptor topology. In contrast, the para isomer (4-{[(1-cyclopropylethyl)amino]methyl}phenol, CAS 1155988-12-7) presents a symmetric, linear arrangement that alters the spatial relationship between the phenolic hydroxyl and the basic amine nitrogen . This topological difference is critical for binding to targets requiring defined hydrogen-bond vectors, such as the polyamine site of NMDA receptors or the active site of H2 receptors, where the meta isomer has been identified as a roxatidine-related pharmacophoric fragment [1].

Medicinal chemistry Structure-Activity Relationship (SAR) Isomer comparison

Chiral 1-Cyclopropylethyl Substituent vs. Achiral Cyclopropylmethyl: Stereochemical Differentiation for Enantioselective Target Engagement

3-{[(1-Cyclopropylethyl)amino]methyl}phenol contains a stereogenic carbon at the 1-position of the cyclopropylethyl group (CH3–CH*–cyclopropyl). This chiral center is entirely absent in the N-cyclopropylmethyl analog (3-{[(cyclopropylmethyl)amino]methyl}phenol, CAS 1019553-83-3), which has a CH2 group linking the cyclopropyl ring to the amine nitrogen. Patent literature on aminoalkylcyclopropane derivatives explicitly claims that optically active compounds with a 1-cyclopropylethyl moiety exhibit markedly higher NMDA receptor antagonistic activity than known aminomethylcyclopropane derivatives [1]. The racemic nature of the commercial product (95% purity, enantiomeric ratio not specified ) provides access to both enantiomers for chiral resolution or asymmetric synthesis campaigns.

Chiral building block Stereochemistry NMDA receptor

Lipophilicity and Polar Surface Area: Computed Physicochemical Profile Distinguishing the Meta Isomer from the Piperidinomethyl Analog

The computed topological polar surface area (TPSA) of 3-{[(1-cyclopropylethyl)amino]methyl}phenol is 32.26 Ų with a calculated LogP of 2.28, as reported by the supplier's computational chemistry module . This places the compound within favorable drug-like chemical space (TPSA < 60 Ų; LogP between 1 and 3). In contrast, the piperidinomethyl analog (3-(1-piperidinylmethyl)phenol, CAS 73279-04-6)—a key roxatidine intermediate—presents a tertiary amine embedded in a six-membered ring, which increases steric bulk and alters basicity (pKa of piperidine ∼10.6 vs. ∼9.8 for acyclic secondary amines). The cyclopropylethyl group provides a conformationally constrained but non-planar hydrophobic motif distinct from the flexible piperidine chair, offering different entropic and enthalpic contributions to protein binding [1].

Drug-likeness Physicochemical properties ADME prediction

Mass Spectral Identification: Confirmed GC-MS Signature Enabling Impurity Tracking and Metabolite Profiling in Roxatidine-Related Research

The compound has been explicitly identified and catalogued as 'Roxatidine artifact (phenol)' in the Wiley-registered Maurer/Pfleger/Weber mass spectral database (SpectraBase Spectrum ID 2r21ZXHiSW) with electron ionization (EI) GC-MS data [1]. The exact mass is 191.131014 Da and the InChIKey ORGBERFQYFWYGX-UHFFFAOYSA-N uniquely identifies this meta-substituted regioisomer. This spectral reference is absent for the ortho and para isomers in the same database at the time of search, making the meta isomer the only regioisomer with a publicly available, database-registered EI mass spectrum linked to a pharmaceutical impurity context. This provides a tangible advantage for analytical method development and impurity tracking in roxatidine-related pharmaceutical quality control.

Analytical chemistry Impurity profiling Mass spectrometry

Recommended Application Scenarios for 3-{[(1-Cyclopropylethyl)amino]methyl}phenol Based on Quantitative Evidence


Enantioselective NMDA Receptor Modulator SAR Campaigns

The chiral 1-cyclopropylethyl substituent provides a stereochemical handle absent in achiral N-cyclopropylmethyl analogs. Patent evidence indicates that optically active aminoalkylcyclopropane derivatives exhibit markedly higher NMDA receptor antagonistic activity than achiral cyclopropylmethyl counterparts [1]. Researchers conducting NR2B subunit-selective NMDA receptor modulator programs can exploit this racemic building block (EN300-64045, 95% purity ) for parallel synthesis of enantiomeric pairs, followed by chiral resolution or asymmetric synthesis optimization to establish enantioselective SAR.

Roxatidine Impurity Profiling and Pharmaceutical Analytical Method Development

The compound has been authenticated as a 'Roxatidine artifact (phenol)' with a curated EI-GC-MS spectrum in the Wiley spectral database (Spectrum ID 2r21ZXHiSW, Exact Mass 191.131014 Da) [2]. Analytical laboratories developing forced degradation studies, impurity limit tests, or metabolite identification workflows for roxatidine acetate formulations can procure this compound as a reference marker, bypassing the need for de novo synthesis and characterization. This is a distinct advantage over the ortho and para isomers, for which no such authenticated pharmaceutical impurity spectra are publicly available.

Fragment-Based Drug Discovery Leveraging Phenol-Amine Hydrogen-Bond Topology

The meta-substitution pattern positions the phenolic hydroxyl and the basic amine nitrogen at a ∼120° angle, creating an asymmetric hydrogen-bond donor/acceptor topology that differs fundamentally from the symmetric para isomer and the intramolecularly H-bonded ortho isomer [3]. This topology is compatible with the hydrogen-bond networks observed in NMDA receptor polyamine sites and H2 receptor binding pockets. Fragment-based screening libraries can include this compound as a 'privileged fragment' for exploring binding pockets that recognize 3-aminomethylphenol motifs, with the chiral cyclopropylethyl group providing a vector for subsequent fragment growth.

Synthetic Building Block for Cyclopropane-Containing CNS-Penetrant Libraries

With a computed LogP of 2.28 and TPSA of 32.26 Ų , the compound falls within favorable CNS drug-like chemical space. The secondary amine nitrogen is amenable to further derivatization (amide coupling, sulfonamide formation, reductive amination, N-arylation), while the free phenolic hydroxyl allows O-alkylation, esterification, or carbamate formation. The cyclopropane ring confers metabolic stability advantages over unconstrained alkyl groups by resisting cytochrome P450-mediated oxidation [1]. This compound serves as a versatile, three-point diversification scaffold for synthesizing focused libraries targeting CNS indications where cyclopropane-containing NMDA modulators have shown preclinical efficacy.

Quote Request

Request a Quote for 3-{[(1-Cyclopropylethyl)amino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.